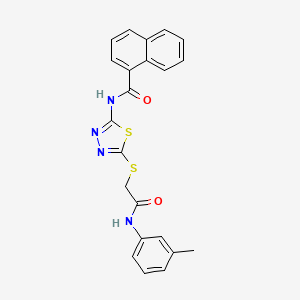

![molecular formula C19H20N2O4S B2957724 N-(2-乙氧基苯基)-4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺 CAS No. 898419-92-6](/img/structure/B2957724.png)

N-(2-乙氧基苯基)-4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

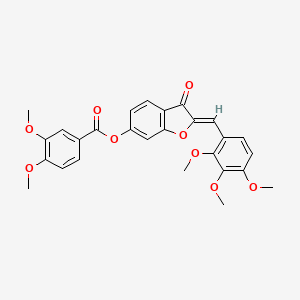

“N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a derivative of quinoline-8-sulfonamides . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, being a vital scaffold for leads in drug discovery .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported using various protocols in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The pyrroloquinoline ring system, a segment of both natural and synthetic compounds, has gained considerable attention .科学研究应用

利尿和高血压治疗法

这种化合物的其中一个研究应用是它的利尿特性,这可用于新的高血压治疗法中。Shishkina 等人 (2018) 对密切相关的化合物 6-羟基-N-(4-甲氧基苯基)-4-氧代-2,4-二氢-1H-吡咯并[3,2,1-ij]喹啉-5-甲酰胺进行了研究,显示出强烈的利尿特性。研究发现了这种化合物的两种多态改性,表明其应用和有效性存在潜在差异 (Shishkina 等人,2018)。

复杂杂环的合成

吡咯并/吲哚并[1,2-a]喹啉(包括 N-(2-乙氧基苯基)-4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺)的合成一直是研究课题,因为它们具有复杂的结构和潜在的生物活性。Kiruthika 等人 (2014) 报告了一种合成这些化合物的高效且简单的途径,突出了在创建如此复杂的杂环中的方法学意义 (Kiruthika 等人,2014)。

磺酰胺杂交物的生物活性

所讨论的化合物属于磺酰胺杂交物类别,以各种药理活性而闻名,例如抗菌、抗肿瘤和抗神经性疼痛。Ghomashi 等人 (2022) 综述了设计和开发此类杂交物的最新进展,突出了它们在药学中的重要意义 (Ghomashi 等人,2022)。

作用机制

Target of Action

The primary target of this compound is likely to be similar to other sulfonamides, which are known to inhibit bacterial para-aminobenzoic acid (PABA) , an essential component for bacterial growth . This compound may also interact with carbonic anhydrase and dihydropteroate synthetase , playing a role in treating a diverse range of disease states .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of PABA in the folic acid metabolism cycle . By inhibiting this cycle, they prevent the multiplication of bacteria. The antibacterial action of sulfonamides is inhibited by pus .

Biochemical Pathways

The affected biochemical pathway is the folic acid metabolism cycle . By inhibiting this cycle, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth . This results in the bacteriostatic effect of sulfonamides.

Pharmacokinetics

High levels are achieved in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. This is achieved by preventing the synthesis of folic acid, which is essential for bacterial multiplication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution.

未来方向

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells . This provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment . The 8-hydroxyquinoline moiety can act as a building block for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

属性

IUPAC Name |

N-(2-ethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-2-25-17-6-4-3-5-16(17)20-26(23,24)15-11-13-7-8-18(22)21-10-9-14(12-15)19(13)21/h3-6,11-12,20H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHNNHQQXRVSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

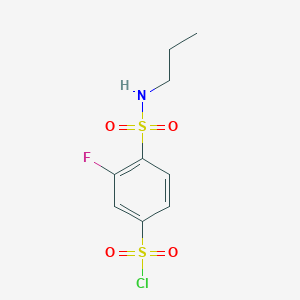

![2-[2-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2957642.png)

![6-[2-[(2-Fluorophenyl)methoxy]phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

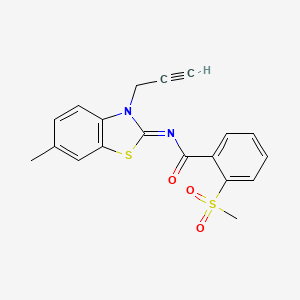

![N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2957646.png)

![3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2957647.png)

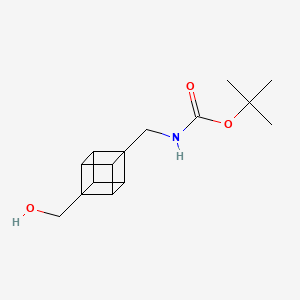

![3-(Adamantan-1-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2957649.png)

![1-(4-((1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2957654.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2957658.png)

![2-methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2957660.png)

![N-(2,3,4-trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2957662.png)